![molecular formula C21H21NO2 B14501986 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine CAS No. 63231-90-3](/img/structure/B14501986.png)
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through an ethyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzylic position to a methylene group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, methylene derivatives, and various substituted aromatic compounds.
Scientific Research Applications
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can act as a coordinating site for metal ions, enhancing its activity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy-4-methoxybenzoic acid methyl ester
- 2-Methoxy-6-methylbenzoic acid ethyl ester
- Benzoic acid cyano-(4-methoxy-phenyl)-methyl ester
Uniqueness
3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is unique due to its specific combination of functional groups and its structural arrangement. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the pyridine ring, provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
CAS No. |
63231-90-3 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[2-(3-methoxy-5-phenylmethoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C21H21NO2/c1-23-20-12-19(10-9-17-8-5-11-22-15-17)13-21(14-20)24-16-18-6-3-2-4-7-18/h2-8,11-15H,9-10,16H2,1H3 |
InChI Key |
IYXTYKLPCISSGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CN=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



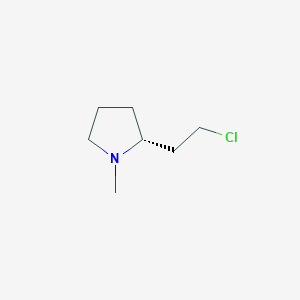
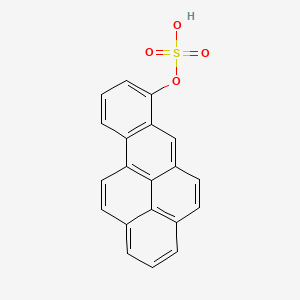
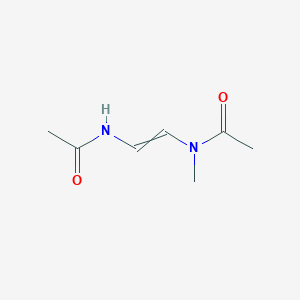
![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
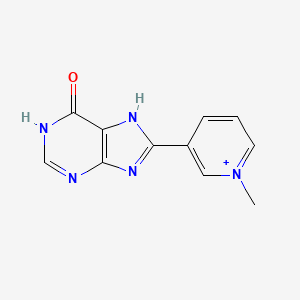

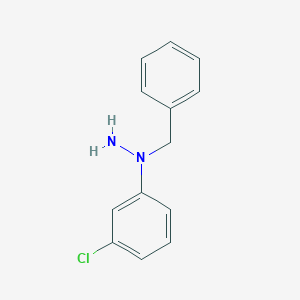

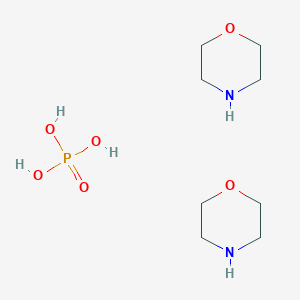
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
